molecular formula C14H12O2 B3104244 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 14665-22-6

2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B3104244
CAS RN: 14665-22-6
M. Wt: 212.24 g/mol
InChI Key: CKJGQXFEQUSMSB-UHFFFAOYSA-N
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Description

2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde, also known as 2′-(Hydroxymethyl)[1,1′-biphenyl]-2-ol, is a unique chemical compound with the linear formula C13H12O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The hydroxymethyl group in the compound consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .


Molecular Structure Analysis

The molecular structure of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde is represented by the linear formula C13H12O2 . The compound has a molecular weight of 214.26 g/mol . The InChI code for the compound is 1S/C13H12O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,14-15H,9H2 .


Physical And Chemical Properties Analysis

The compound 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde has a molecular weight of 214.26 g/mol . The compound is solid at room temperature . The SMILES string representation of the compound is OC1=CC=CC=C1C2=C(CO)C=CC=C2 .

Scientific Research Applications

Organic Synthesis and Material Science

Reaction with Amines and Diketones

Kozlov et al. (2006) described the condensation of a related compound, 2′-hydroxy[1,1′;3′,1″]terphenyl-5′-carbaldehyde with 2-naphthylamine and 1,3-cyclohexanedione or dimedone, leading to hexahydrobenzo[a]acridin-11-ones. This reaction demonstrates the compound's utility in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science Kozlov, N., Tarasevich, V., Vasilevskii, D. A., & Basalaeva, L. I. (2006). Russian Journal of Organic Chemistry, 42, 107-111.

Development of Fluorescence Probes

Chu et al. (2019) synthesized a novel fluorescence probe based on a related compound structure, showcasing its application in detecting homocysteine, a critical biomarker for several diseases. This research highlights its potential in bioanalytical applications and medical diagnostics Chu, Y., Xie, Z., Yue, Y., Yue, Y., Kong, X., Shi, W., & Feng, S. (2019). ACS Omega.

Synthesis of Metal Complexes

Research by Maher (2018) indicated that derivatives of 2-hydroxynaphthalene-1-carbaldehyde, a compound structurally similar to 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde, form Schiff bases that lead to the development of metal complexes. These complexes are significant for their potential applications in catalysis and material science Maher, K. (2018). Asian Journal of Chemistry, 30, 1171-1182.

Analytical Chemistry

Detection of Carbohydrates

Ricardo et al. (2006) utilized 2-Hydroxymethylphenylboronate, a compound similar in functional group arrangement to this compound, as a reagent to detect simple carbohydrates. This application demonstrates the potential of such compounds in analytical chemistry, especially in studying complex carbohydrate mixtures and understanding prebiotic chemical processes Ricardo, A., Frye, F., Carrigan, M., Tipton, J., Powell, D., & Benner, S. (2006). The Journal of Organic Chemistry, 71(25), 9503-9505.

Safety and Hazards

The compound is sold “as-is” without any warranty of fitness for a particular purpose . It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area to avoid inhalation . If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-9,16H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJGQXFEQUSMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
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